4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine
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Overview
Description
The compound is a derivative of indene, which is a polycyclic hydrocarbon. It also contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen .
Synthesis Analysis
While specific synthesis methods for this compound were not found, indene derivatives are often synthesized through various methods including cyclization, Friedel-Crafts acylation, and others .Molecular Structure Analysis
The molecule likely contains an indene moiety (a fused cyclopentene and benzene ring), a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a methyl group attached to the thiazole .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the exact structure of the compound, which is not available .Scientific Research Applications
Antimicrobial and Antifungal Properties
This compound has been explored for its potential antimicrobial and antifungal properties. For instance, compounds synthesized from 1,3-thiazole derivatives exhibited strong antimicrobial activity against various microorganisms, highlighting the potential of such compounds in combating infections (Abdelhamid et al., 2010). Similarly, certain novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and their derivatives have been synthesized and evaluated for their antibacterial and antifungal activity, revealing their promise as antimicrobial agents (Reddy & Reddy, 2010).
Antitumor and Anticancer Properties
The compound's derivatives have also shown potential in cancer treatment. Compounds derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited DNA protective abilities and demonstrated cytotoxicity on cancer cell lines, indicating their potential as anticancer agents (Gür et al., 2020). Additionally, a series of new 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives were synthesized and tested for anticancer activity, demonstrating promising results on various human cancer cell lines (Yakantham et al., 2019).
Chemical Synthesis and Structural Analysis
The chemical synthesis of the compound and its derivatives has been a subject of significant research, leading to the development of novel compounds with potential biological activities. For instance, the synthesis and structural analysis of Schiff bases derived from some 1,3,4-thiadiazole compounds provided insights into their potential uses in various applications (Gür et al., 2020). Additionally, the synthesis and antimicrobial activities of some new 1,2,4-Triazole Derivatives have been explored, revealing their potential in medicinal chemistry (Bektaş et al., 2007).
Modification of Polymeric Materials
This compound has also been utilized in the modification of polymeric materials to enhance their properties. For instance, radiation-induced polyvinyl alcohol/acrylic acid hydrogels were modified with various amine compounds, including 2-aminothiazole, leading to improved thermal stability and promising biological activities for medical applications (Aly & El-Mohdy, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2S/c1-8-12(15-13(14)16-8)11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHSKMPOPWHJCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC3=C(CCC3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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